molecular formula C16H12BrN3O4S B2593046 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886921-16-0

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2593046
CAS No.: 886921-16-0
M. Wt: 422.25
InChI Key: FAORPRJGEAEUGA-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-(methylsulfonyl)phenyl group at position 5 and a 2-bromobenzamide moiety at position 2. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and role in modulating biological activity . The bromine atom and methylsulfonyl group enhance electrophilicity and bioavailability, making this compound a candidate for enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name

2-bromo-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-9-5-3-7-11(13)15-19-20-16(24-15)18-14(21)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAORPRJGEAEUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Attachment of the benzamide group: This step involves the reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide using suitable reagents.

    Coupling reactions: The benzamide group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous derivatives reported in the literature. Key structural and functional comparisons are summarized below:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Core Structure Substituents Biological Activity Reference
2-Bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole 2-Bromobenzamide, 2-(methylsulfonyl)phenyl Antibacterial, enzyme inhibition (hypothesized) Current Study
N-5-Tetrazolyl-N′-arylacylureas Tetrazole + Urea Arylacyl groups (e.g., methoxy, bromo) Plant growth regulation (auxin/cytokinin activity)
N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas Triazole + Urea Aryloxyacetyl groups Plant growth regulation (cell elongation)
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a) 1,3,4-Oxadiazole + Thioether Chlorophenyl, methoxycarbonylphenyl Antibacterial (Gram-positive bacteria), enzyme inhibition

Key Findings

Structural Influence on Bioactivity

  • The 1,3,4-oxadiazole core in the target compound and 7a confers rigidity and metabolic stability, enhancing interactions with enzymes or microbial targets. However, substitution patterns dictate specificity:

  • Methylsulfonyl at the phenyl ring (target compound) introduces strong electron-withdrawing effects, which could enhance binding to enzymatic active sites (e.g., sulfonamide-targeted carbonic anhydrases) .

Comparison with Tetrazole/Triazole Derivatives

  • Tetrazole- and triazole-containing compounds (e.g., ) exhibit plant growth regulation via auxin/cytokinin mimicry. In contrast, the target compound’s oxadiazole core lacks the nitrogen density required for hormone-like activity but may excel in targeting bacterial or fungal enzymes.

Synthetic Accessibility

  • The target compound’s synthesis likely follows established routes for 1,3,4-oxadiazoles (e.g., cyclization of acylhydrazides). This contrasts with tetrazole derivatives , which require nitrile cycloaddition, or triazole-ureas , dependent on Cu-catalyzed azide-alkyne couplings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Start with hydrazide precursors and carbonyl compounds. For example, react 2-(methylsulfonyl)benzohydrazide with 2-bromobenzoyl chloride in the presence of POCl₃ or carbodiimides (e.g., DCC) to form the oxadiazole ring .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to acyl chloride) and temperature (80–100°C) to improve yield. Microwave-assisted synthesis (50 W, 10 min) can reduce reaction time .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z ~463.1 (exact mass: 462.02 g/mol). Confirm fragmentation patterns (e.g., loss of Br⁻ at m/z 383) .
  • NMR : Key signals: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, oxadiazole-H), 7.85–7.50 (m, 8H, aromatic), 3.20 (s, 3H, SO₂CH₃) .

Q. What preliminary biological activities have been reported for similar oxadiazole derivatives?

  • Findings :

  • Antimicrobial Activity : Analogous compounds (e.g., N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Antifungal Potential : Oxadiazole-sulfonamide hybrids inhibit Candida albicans CYP51 (IC₅₀ = 0.8 µM) via heme coordination, as shown in crystallographic studies .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity and target binding?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : The -SO₂CH₃ group enhances electrophilicity of the oxadiazole ring, promoting interactions with nucleophilic residues (e.g., cysteine or histidine in enzymes) .
  • Hydrogen Bonding : The sulfonyl oxygen forms hydrogen bonds with catalytic residues in fungal CYP51 (e.g., Tyr118 in Aspergillus fumigatus), confirmed by X-ray crystallography .
    • Table 1 : Comparative IC₅₀ Values for Analogues
SubstituentTarget EnzymeIC₅₀ (µM)
-SO₂CH₃CYP510.8
-SCH₃ (Methylthio)CYP512.5
-HCYP51>10

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with fungal CYP51 (PDB: 5FSA). The oxadiazole ring aligns parallel to the heme plane, while the bromobenzamide group occupies a hydrophobic pocket .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the enzyme-ligand complex. RMSD < 2 Å indicates stable binding .
    • Validation : Compare computational results with experimental IC₅₀ and crystallographic data (e.g., ligand-enzyme distance < 3.5 Å) .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Approaches :

  • Microsomal Stability Assays : Incubate the compound with rat liver microsomes (37°C, NADPH). LC-MS analysis shows t₁/₂ = 45 min. Introduce fluorine at the benzamide para-position to block CYP3A4-mediated oxidation, extending t₁/₂ to >120 min .
  • Prodrug Design : Replace the bromine with a hydrolyzable group (e.g., ester) to improve solubility. Test hydrolysis kinetics in plasma (pH 7.4) .

Q. What crystallographic techniques are critical for resolving ligand-enzyme interactions?

  • Methodology :

  • Co-Crystallization : Soak A. fumigatus CYP51 crystals (space group P2₁2₁2₁) with 5 mM ligand for 24 h. Collect data at 1.8 Å resolution (Synchrotron source, λ = 1.0 Å) .
  • Electron Density Maps : Use Phenix.Refine to model ligand placement. Key interactions: Fe–N (oxadiazole) distance = 2.1 Å; hydrogen bonds with Tyr118 (2.8 Å) .

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